molecular formula C8H5FN2O B6590743 7-fluoro-1H-indazole-4-carbaldehyde CAS No. 1186334-92-8

7-fluoro-1H-indazole-4-carbaldehyde

Cat. No.: B6590743
CAS No.: 1186334-92-8
M. Wt: 164.14 g/mol
InChI Key: UWZSRYYPVWKOPA-UHFFFAOYSA-N
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Description

7-Fluoro-1H-indazole-4-carbaldehyde (CAS: 1186334-92-8) is a fluorinated indazole derivative with the molecular formula C₈H₅FN₂O and a molecular weight of 164.14 g/mol . It features a fluorine substituent at the 7-position and a formyl (-CHO) group at the 4-position of the indazole core.

Properties

IUPAC Name

7-fluoro-1H-indazole-4-carbaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5FN2O/c9-7-2-1-5(4-12)6-3-10-11-8(6)7/h1-4H,(H,10,11)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UWZSRYYPVWKOPA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C2C(=C1C=O)C=NN2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5FN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

164.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 7-fluoro-1H-indazole-4-carbaldehyde typically involves the cyclization of ortho-substituted benzylidenehydrazines. One common method includes the reaction of 2-fluorobenzaldehyde with hydrazine hydrate to form the corresponding hydrazone, which is then cyclized under acidic conditions to yield the indazole derivative .

Industrial Production Methods: Industrial production methods for this compound are not extensively documented. the general approach involves similar synthetic routes as those used in laboratory settings, with optimizations for scale, yield, and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions: 7-Fluoro-1H-indazole-4-carbaldehyde undergoes various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an alkaline medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed:

Mechanism of Action

The mechanism of action of 7-fluoro-1H-indazole-4-carbaldehyde is primarily related to its ability to interact with biological targets such as enzymes and receptors. The fluorine atom enhances the compound’s binding affinity and selectivity by forming strong interactions with the target site. The aldehyde group can form covalent bonds with nucleophilic residues in the active site of enzymes, leading to inhibition or modulation of enzyme activity .

Comparison with Similar Compounds

Key Properties:

  • Purity : >98% (HPLC)
  • Solubility : Soluble in DMSO; heating to 37°C and sonication are recommended to enhance solubility .
  • Storage : Stable at room temperature or -20°C (use within 6 months at -80°C) .

Structural Analogues: Substituent Position and Functional Group Variations

The following compounds share structural similarities with 7-fluoro-1H-indazole-4-carbaldehyde, differing in fluorine position, functional groups, or substitution patterns:

Compound Name CAS Number Molecular Formula Key Features Similarity Score Reference
6-Fluoro-1H-indazole-4-carboxylic acid 1186334-92-8 C₈H₅FN₂O₂ Fluorine at 6-position; carboxylic acid at 4-position 0.89
Methyl 7-fluoro-1H-indazole-4-carboxylate 848678-59-1 C₉H₇FN₂O₂ Methyl ester at 4-position; fluorine at 7-position 0.92
4-Fluoro-1H-indazole-6-carboxylic acid - C₈H₅FN₂O₂ Fluorine at 4-position; carboxylic acid at 6-position 0.86
7-Fluoro-1H-indazole-3-carboxylic acid 959236-59-0 C₈H₅FN₂O₂ Fluorine at 7-position; carboxylic acid at 3-position 0.63
1H-Indole-4-carbaldehyde 1074-86-8 C₉H₇NO Indole core; formyl group at 4-position (non-fluorinated) -
Key Observations:

Functional Group : Carboxylic acid derivatives (e.g., 6-fluoro-1H-indazole-4-carboxylic acid) exhibit higher polarity and lower lipophilicity compared to the aldehyde group, affecting solubility and membrane permeability .

Core Structure : Replacing the indazole core with indole (as in 1H-indole-4-carbaldehyde) removes one nitrogen atom, reducing hydrogen-bonding capacity and aromatic π-stacking interactions .

Physicochemical and Pharmacokinetic Properties

  • Lipophilicity : The formyl group in this compound contributes to moderate lipophilicity (LogP ~1.5–2.0), whereas carboxylic acid derivatives (e.g., 6-fluoro-1H-indazole-4-carboxylic acid) have lower LogP values (~0.5–1.0) .
  • Solubility : Carboxylic acids generally exhibit better aqueous solubility than aldehydes but may require pH adjustment for full dissolution .
  • Stability : Aldehydes are prone to oxidation, necessitating careful storage under inert conditions, while esters and carboxylic acids are more stable .

Biological Activity

7-Fluoro-1H-indazole-4-carbaldehyde is a compound of significant interest in medicinal chemistry due to its unique structural features and biological properties. The presence of the fluorine atom enhances its stability and reactivity, making it a valuable candidate for various therapeutic applications. This article reviews the biological activity of this compound, including its biochemical interactions, cellular effects, and potential therapeutic applications.

This compound exhibits notable interactions with various enzymes, particularly cytochrome P450, which plays a crucial role in drug metabolism. This interaction suggests that the compound may influence the pharmacokinetics of other drugs by modulating enzyme activity.

PropertyDescription
Molecular FormulaC7_7H5_5FN2_2
Molecular Weight136.12 g/mol
Enzyme InteractionsCytochrome P450
StabilitySensitive to degradation under certain conditions

Cellular Effects

The compound has been shown to affect various cellular processes, including apoptosis and cell proliferation. Studies indicate that it can modulate signaling pathways that are critical for cell survival and growth.

At the molecular level, this compound binds to specific biomolecules, leading to either inhibition or activation of their functions. This dual action can be harnessed for therapeutic purposes, particularly in cancer treatment where modulation of cell death pathways is essential.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of this compound. It exhibits bactericidal activity against Gram-positive bacteria, including Staphylococcus aureus and Enterococcus faecalis, with minimum inhibitory concentrations (MIC) ranging from 15.625 μM to 125 μM . The mechanism involves inhibition of protein synthesis and disruption of nucleic acid production, which are critical for bacterial growth.

Table 2: Antimicrobial Efficacy

Bacterial StrainMIC (μM)Mechanism of Action
Staphylococcus aureus15.625 - 62.5Inhibition of protein synthesis
Enterococcus faecalis62.5 - 125Disruption of nucleic acid production

Antitumor Activity

The compound has also been evaluated for its potential antitumor effects. Research indicates that derivatives of indazole compounds can act as inhibitors of Polo-like kinase 4 (PLK4), a target in cancer therapy. For instance, certain derivatives demonstrated nanomolar potency against PLK4 and showed efficacy in reducing tumor growth in preclinical models .

Case Studies

Several case studies have reported on the synthesis and biological evaluation of derivatives based on the indazole scaffold:

  • Study by Paul et al. : This study synthesized a series of (1R,2S)-2-(1H-indazol-6-yl)spiro [cyclopropane-1,3′-indolin]-2′-one derivatives that exhibited potent PLK4 inhibition and reduced tumor growth in mouse models .
  • Research on Antimicrobial Activity : Another study focused on evaluating the antimicrobial potential against multi-drug resistant strains, confirming the compound's efficacy in inhibiting biofilm formation .

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